2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-4-2-3-12(9-14)15-10-13(17-22-15)11-16(19)18-5-7-21-8-6-18/h2-4,9-10H,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQPBYFQVSVNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitrile Oxide-Alkyne Cycloaddition (Huisgen Reaction)
The most widely employed method for constructing 3,5-disubstituted isoxazoles involves 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes. For the target compound, this requires:
- Nitrile Oxide Precursor : 3-Methoxybenzaldehyde oxime, generated by oximation of 3-methoxybenzaldehyde with hydroxylamine hydrochloride.
- Alkyne Component : Propargyl ethanone, serving as the acetylene dipolarophile.
- Nitrile Oxide Generation : 3-Methoxybenzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 60°C for 4 hours.
- Cycloaddition : The in situ-generated nitrile oxide is treated with propargyl ethanone (1.1 equiv) and CuI (5 mol%) in dichloromethane at room temperature for 12 hours.
- Workup : Purification via silica gel chromatography yields 5-(3-methoxyphenyl)isoxazol-3-yl ethanone (Yield: 78%).
Mechanistic Insight : Copper catalysis accelerates the cycloaddition by stabilizing the nitrile oxide intermediate, ensuring regioselectivity at the 3- and 5-positions.
Alternative Routes: β-Diketone Cyclization
For substrates sensitive to transition metals, β-diketones cyclize with hydroxylamine under acidic conditions to form isoxazoles.
Procedure :
- Substrate Preparation : Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is synthesized via Claisen condensation of ethyl acetate and 3-methoxyacetophenone.
- Cyclization : Treatment with hydroxylamine hydrochloride (1.5 equiv) in acetic acid at reflux for 6 hours affords the isoxazole derivative (Yield: 65%).
Limitations : Lower yields compared to cycloaddition methods due to competitive formation of oxime byproducts.
Functionalization of the Isoxazole Core
Bromination at the 3-Position
To introduce the ethanone moiety, the isoxazole intermediate undergoes bromination followed by nucleophilic substitution.
- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), benzoyl peroxide (0.1 equiv) in CCl₄.
- Conditions : Reflux for 3 hours under UV light.
- Outcome : 3-Bromo-5-(3-methoxyphenyl)isoxazole (Yield: 85%).
Nucleophilic Substitution with Morpholine :
Direct Amination via Mannich Reaction
A one-pot Mannich reaction avoids bromination steps, enhancing atom economy.
Procedure :
- Substrates : 5-(3-Methoxyphenyl)isoxazol-3-yl ethanone (1.0 equiv), formaldehyde (1.2 equiv), morpholine (1.5 equiv).
- Catalyst : L-Proline (10 mol%) in ethanol at 77°C for 36 hours.
- Yield : 89% (ee >97% for chiral variants).
Advantages : Eliminates halogenation, reduces waste, and improves stereoselectivity.
Optimization and Catalytic Innovations
Solvent-Free Synthesis
Recent advances emphasize green chemistry. Ionic liquids (e.g., [BMIM]BF₄) enable cycloadditions at 50°C without copper catalysts, achieving 82% yield.
Ultrasound-Assisted Methods
Ultrasound irradiation reduces reaction times from hours to minutes (e.g., 30 minutes for cycloaddition, 91% yield).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cu-Catalyzed Cycloaddition | Nitrile oxide + alkyne | 78 | High regioselectivity | Requires transition metal |
| β-Diketone Cyclization | Hydroxylamine cyclization | 65 | Metal-free | Moderate yields |
| Mannich Amination | One-pot three-component reaction | 89 | Atom-economical, stereoselective | Long reaction time |
| Ionic Liquid Protocol | Solvent-free cycloaddition | 82 | Environmentally benign | Cost of ionic liquids |
Chemical Reactions Analysis
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as an analgesic, anticonvulsant, and antidepressant.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone with four analogous compounds, highlighting structural features, physicochemical properties, and inferred biological implications:
Key Structural and Functional Insights:
Heterocyclic Core Influence :
- The isoxazole in the target compound offers metabolic stability compared to the imidazothiazole in , which may exhibit stronger hydrogen-bonding interactions due to additional nitrogen atoms .
- Triazole derivatives () prioritize sulfonyl and fluorine substituents for enhanced lipophilicity and target binding, whereas pyrazole-thiophene hybrids () favor polar groups for solubility .
Substituent Effects: The 3-methoxyphenyl group (target and Methoxmetamine) increases lipophilicity and aromatic interactions, but Methoxmetamine’s cyclohexanone scaffold shifts its activity toward NMDA receptor modulation . Morpholinoethanone in the target compound improves aqueous solubility compared to the phenylethanone in , which is more lipophilic due to the phenylsulfonyl group .
Synthetic Considerations :
- The target compound likely employs a cycloaddition reaction for isoxazole formation, similar to imidazothiazole synthesis in . In contrast, triazole derivatives () utilize nucleophilic substitution with α-halogenated ketones .
Biological Implications: Morpholino-containing compounds (target and ) are prioritized for CNS applications due to blood-brain barrier permeability. Fluorine and sulfonyl groups () correlate with antimicrobial activity, while polar pyrazole-thiophene derivatives () may target intracellular enzymes .
Biological Activity
The compound 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 233.28 g/mol
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that derivatives of isoxazole compounds can have IC values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB (human oral cancer) and Hep-G2 (human liver cancer) .
| Cell Line | IC (µM) |
|---|---|
| KB | 0.9 |
| Hep-G2 | 4.5 |
The mechanism by which this compound exerts its cytotoxic effects is thought to involve the inhibition of specific kinases, which are crucial for cancer cell proliferation and survival. In particular, compounds similar to this compound have been noted for their ability to inhibit Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK) .
Case Study 1: In Vitro Studies
In vitro studies conducted on various isoxazole derivatives, including the compound , have shown promising results in terms of cytotoxicity against cancer cells. For instance, a study synthesized several isoxazole derivatives and tested their cytotoxic effects on human cancer cell lines, revealing that modifications to the phenyl ring significantly impacted potency .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis indicated that the presence of the methoxy group on the phenyl ring enhances the compound's biological activity. The interaction between the isoxazole moiety and target proteins is critical for its effectiveness as a potential therapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-(3-Methoxyphenyl)isoxazol-3-yl)-1-morpholinoethanone, and how can reaction efficiency and purity be optimized?
- Answer : The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the isoxazole ring via [3+2] cycloaddition between nitrile oxides and alkynes under microwave-assisted conditions to reduce reaction time .
- Coupling : Introducing the morpholinoethanone moiety through nucleophilic substitution or amidation reactions, often using catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol to achieve >95% purity .
- Optimization : Solvent-free methods or continuous flow reactors improve yield (e.g., from 60% to 85%) and reduce byproducts .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation of this compound?
- Answer :
- NMR : H and C NMR confirm regioselectivity of the isoxazole ring and substitution patterns, with characteristic shifts for the methoxyphenyl group (δ 3.8 ppm for OCH) and morpholine protons (δ 3.4–3.7 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Q. What preliminary assays are recommended to evaluate the compound's bioactivity?
- Answer :
- In vitro enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination) using fluorogenic substrates .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293 or HeLa) to establish safe concentration ranges .
Advanced Research Questions
Q. How can computational modeling elucidate the compound's mechanism of action and target selectivity?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases, with emphasis on the morpholine oxygen’s hydrogen-bonding interactions .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, identifying key residues (e.g., Asp86 in p38 MAP kinase) .
- SAR Analysis : Modifying the methoxyphenyl or morpholine groups to enhance potency (e.g., replacing OCH with CF) .
Q. How can contradictory bioactivity data across studies be resolved methodologically?
- Answer :
- Assay Standardization : Use common cell lines (e.g., NIH/3T3 for cytotoxicity) and controls (e.g., staurosporine for apoptosis) to minimize variability .
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat liver microsomes) and membrane permeability (Caco-2 assays) to distinguish intrinsic activity from bioavailability issues .
- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding factors (e.g., solvent DMSO concentration >0.1% altering results) .
Q. What experimental designs are optimal for studying the compound's environmental fate and ecotoxicological impact?
- Answer :
- Environmental Persistence : OECD 301B biodegradation tests under aerobic conditions, monitoring half-life in soil/water matrices .
- Trophic Transfer Studies : LC-MS/MS quantification in Daphnia magna or zebrafish embryos to assess bioaccumulation potential .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., EC for algae) using EPI Suite or TEST software .
Q. How can the compound's pharmacokinetic properties be improved through structural modification?
- Answer :
- Prodrug Design : Esterification of the ketone group to enhance oral bioavailability (e.g., morpholine-to-piperazine substitution improves solubility) .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) to identify vulnerable sites (e.g., demethylation of the methoxyphenyl group) .
- Lipophilicity Optimization : LogP adjustments via substituent variation (e.g., replacing isoxazole with thiazole lowers LogP from 2.1 to 1.7) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
